[3-(Difluoromethyl)phenyl]methanethiol
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Overview
Description
[3-(Difluoromethyl)phenyl]methanethiol is a chemical compound with the molecular formula C₈H₈F₂S and a molecular weight of 174.21 g/mol . It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)phenyl]methanethiol typically involves the introduction of a difluoromethyl group to a phenyl ring, followed by the addition of a methanethiol group. One common method involves the use of difluoromethylation reagents to introduce the CF₂H group onto the aromatic ring. This can be achieved through various metal-based methods, including stoichiometric and catalytic processes . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the difluoromethylation process.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
[3-(Difluoromethyl)phenyl]methanethiol has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)phenyl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanethiol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[3-(Chloromethyl)phenyl]methanethiol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
[3-(Difluoromethyl)phenyl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H8F2S |
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Molecular Weight |
174.21 g/mol |
IUPAC Name |
[3-(difluoromethyl)phenyl]methanethiol |
InChI |
InChI=1S/C8H8F2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 |
InChI Key |
JFHGDINJACSVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CS |
Origin of Product |
United States |
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